molecular formula C10H11N3O2S2 B14373417 Methyl 3-[(4-azidophenyl)disulfanyl]propanoate CAS No. 91625-13-7

Methyl 3-[(4-azidophenyl)disulfanyl]propanoate

Cat. No.: B14373417
CAS No.: 91625-13-7
M. Wt: 269.3 g/mol
InChI Key: MENDJTIXEMMPRD-UHFFFAOYSA-N
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Description

Methyl 3-[(4-azidophenyl)disulfanyl]propanoate is an organic compound known for its unique structure and reactivity. It contains an ester functional group, a disulfide linkage, and an azide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-azidophenyl)disulfanyl]propanoate typically involves multiple steps:

    Formation of the Disulfide Linkage: This can be achieved by reacting 4-aminothiophenol with a suitable oxidizing agent to form the disulfide bond.

    Introduction of the Azide Group: The azide group can be introduced by treating the disulfide compound with sodium azide.

    Esterification: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

While specific industrial methods for producing this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-azidophenyl)disulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 3-[(4-azidophenyl)disulfanyl]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-azidophenyl)disulfanyl]propanoate involves its functional groups:

    Azide Group: Participates in cycloaddition reactions, forming stable triazoles.

    Disulfide Linkage: Can undergo redox reactions, making it useful in reversible binding applications.

    Ester Group: Hydrolyzes under acidic or basic conditions, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-nitrophenyl)disulfanyl]propanoate
  • Methyl 3-[(4-aminophenyl)disulfanyl]propanoate
  • Methyl 3-[(4-hydroxyphenyl)disulfanyl]propanoate

Uniqueness

Methyl 3-[(4-azidophenyl)disulfanyl]propanoate is unique due to the presence of the azide group, which imparts distinct reactivity and applications, particularly in click chemistry and bioconjugation, setting it apart from other similar compounds.

Properties

CAS No.

91625-13-7

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

methyl 3-[(4-azidophenyl)disulfanyl]propanoate

InChI

InChI=1S/C10H11N3O2S2/c1-15-10(14)6-7-16-17-9-4-2-8(3-5-9)12-13-11/h2-5H,6-7H2,1H3

InChI Key

MENDJTIXEMMPRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSSC1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

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